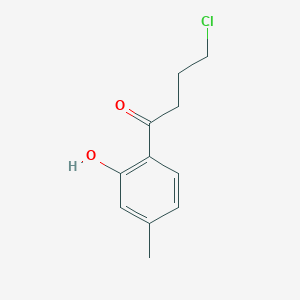
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a butanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chloro-1-butanone is reacted with 2-hydroxy-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in this reaction.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of 4-chloro-1-(2-oxo-4-methylphenyl)butan-1-one or 4-chloro-1-(2-carboxy-4-methylphenyl)butan-1-one.
Reduction: Formation of 4-chloro-1-(2-hydroxy-4-methylphenyl)butan-1-ol.
Substitution: Formation of 4-amino-1-(2-hydroxy-4-methylphenyl)butan-1-one or 4-thio-1-(2-hydroxy-4-methylphenyl)butan-1-one.
Aplicaciones Científicas De Investigación
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and potency.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-(4-methylphenyl)butan-1-one: Lacks the hydroxy group, resulting in different reactivity and applications.
4-Chloro-1-(2-hydroxyphenyl)butan-1-one: Lacks the methyl group, affecting its chemical properties and biological activity.
4-Chloro-1-(2-hydroxy-4-ethylphenyl)butan-1-one: Contains an ethyl group instead of a methyl group, leading to variations in its behavior and uses.
Uniqueness
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxy and chloro groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propiedades
| 113425-32-4 | |
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
4-chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-8-4-5-9(11(14)7-8)10(13)3-2-6-12/h4-5,7,14H,2-3,6H2,1H3 |
Clave InChI |
WHIRHEWUVMQVMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




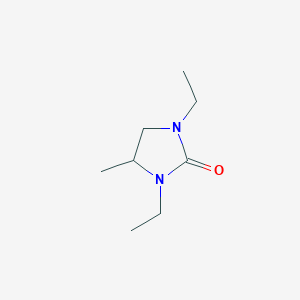
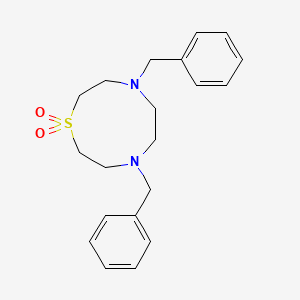
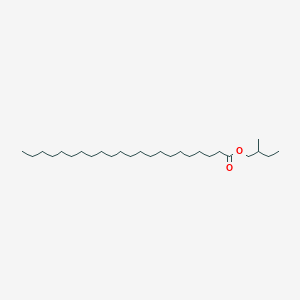
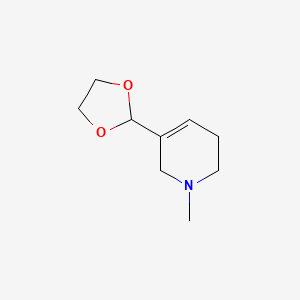
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)

